molecular formula C21H16ClN3O3 B3652735 3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B3652735
M. Wt: 393.8 g/mol
InChI Key: CWFRRJKBYNAGAD-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide group, a methoxy group, a chloro group, and an oxazole ring. These functional groups could potentially give this compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the oxazole ring would likely cause the molecule to have a planar structure in these regions. The methoxy and chloro groups could potentially introduce some steric hindrance, depending on their positions relative to the other functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The oxazole ring might be able to participate in electrophilic substitution reactions . Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Handling this compound could potentially require precautions to prevent exposure and to handle it safely .

Future Directions

The future research directions for this compound could include studying its reactivity, investigating its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-12-14(21-25-19-18(28-21)7-4-10-23-19)5-3-6-16(12)24-20(26)13-8-9-17(27-2)15(22)11-13/h3-11H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRRJKBYNAGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 5
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 6
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

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